molecular formula C31H38N4O6S B557442 Fmoc-Lys(Biotin)-OH CAS No. 146987-10-2

Fmoc-Lys(Biotin)-OH

Cat. No.: B557442
CAS No.: 146987-10-2
M. Wt: 594,7 g/mole
InChI Key: OFIBQNGDYNGUEZ-OBXRUURASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Biotin)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-biotin, is a modified amino acid derivative. It combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with lysine and biotin. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to introduce biotinylated lysine residues into peptides. Biotinylation is a common technique used in biochemical assays and molecular biology for the detection and purification of proteins and nucleic acids.

Mechanism of Action

Target of Action

Fmoc-Lys(Biotin)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are proteins and peptides that interact with biotin, a vitamin that plays a key role in various biological processes .

Mode of Action

This compound interacts with its targets through the biotin moiety, which has a high affinity for proteins like streptavidin and avidin . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis, which can be removed under specific conditions to reveal the reactive amine group of the lysine residue .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific peptide or protein it is incorporated into. It’s known that biotin is involved in carboxylation, decarboxylation, and transcarboxylation reactions in the body .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability and pharmacokinetics would likely depend on the properties of the final peptide product .

Result of Action

The molecular and cellular effects of this compound depend on the specific peptide or protein it is incorporated into. In general, the incorporation of biotin into peptides can enhance their binding to biotin-interacting proteins, potentially altering the function or localization of these proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group can be removed under basic conditions, which is a critical step in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Biotin)-OH typically involves the following steps:

    Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) to attach the biotin moiety to the ε-amino group of lysine.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(Biotin)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using bases like piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Biotinylation: Attachment of biotin to lysine residues using biotin-NHS.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

    Biotinylation: Biotin-NHS in anhydrous DMF.

Major Products:

    Deprotection: Free lysine with a biotin moiety.

    Coupling: Peptides with biotinylated lysine residues.

    Biotinylation: Biotinylated lysine derivatives.

Scientific Research Applications

Fmoc-Lys(Biotin)-OH has numerous applications in scientific research:

    Chemistry: Used in the synthesis of biotinylated peptides for studying protein-protein interactions and enzyme kinetics.

    Biology: Employed in affinity purification and detection assays, such as Western blotting and ELISA, due to the strong binding affinity between biotin and streptavidin.

    Medicine: Utilized in the development of biotinylated drugs and diagnostic agents for targeted delivery and imaging.

    Industry: Applied in the production of biotinylated peptides for use in biosensors and other analytical devices.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Biotin)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of biotin.

    Fmoc-Lys(5-Fam)-OH: Contains a 5-carboxyfluorescein (5-Fam) moiety instead of biotin, used for fluorescence-based assays.

    Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) moiety, used as a quencher in fluorescence resonance energy transfer (FRET) assays.

Uniqueness: this compound is unique due to its biotin moiety, which allows for strong and specific binding to streptavidin or avidin. This property makes it particularly valuable in applications requiring high-affinity interactions, such as affinity purification and detection assays.

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBQNGDYNGUEZ-OBXRUURASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452858
Record name Fmoc-Lys(biotinyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146987-10-2
Record name Fmoc-Lys(biotinyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Fmoc-Lys(Biotin)-OH used in peptide synthesis based on the research provided?

A1: The research highlights the use of this compound for incorporating biotin tags into peptides during solid-phase peptide synthesis [, ]. The research paper specifically mentions its application in creating biotinylated versions of peptides derived from the Notch protein and its viral analogs. [] This biotinylation enables the researchers to study the interaction of these peptides with the target protein, CSL/CBF1, using techniques like affinity purification or ELISA.

Q2: What is the significance of incorporating this compound at the C-terminus of the peptide in this specific research context?

A2: In the research paper, incorporating this compound at the C-terminus serves a dual purpose:

  1. Facilitating Detection & Study: The biotin tag allows for the immobilization of the peptides on surfaces coated with avidin or streptavidin. This immobilization is critical for conducting binding assays and studying the interaction between the synthesized peptides and the CSL/CBF1 protein. []

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